2-(Methoxymethoxy)benzaldehyde

Overview

Description

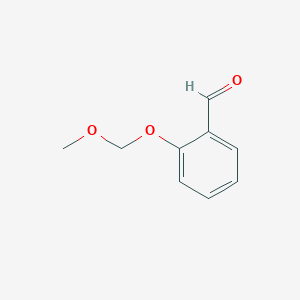

2-(Methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a methoxymethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methoxymethoxy)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 2-hydroxybenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 2-(Methoxymethoxy)benzoic acid

Reduction: 2-(Methoxymethoxy)benzyl alcohol

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a benzaldehyde core with methoxymethoxy substituents. This structure enhances its reactivity and solubility in various solvents, making it suitable for diverse chemical reactions.

Organic Synthesis

2-(Methoxymethoxy)benzaldehyde is widely used as a building block in organic synthesis. Its aldehyde functional group is reactive, allowing it to participate in nucleophilic addition reactions. This property is exploited in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Biological Applications

In biological research, this compound has been investigated for its potential to synthesize biologically active compounds. Its derivatives have shown promise in various therapeutic areas.

Case Studies

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making them potential candidates for new antibiotics.

- Antioxidant Properties : Studies have demonstrated that compounds derived from this aldehyde can act as antioxidants, providing protective effects against oxidative stress-related diseases .

Medicinal Chemistry

In medicinal chemistry, the compound serves as a precursor for developing new therapeutic agents. Its derivatives have been explored for their roles as modulators of biological pathways.

Notable Findings

- Drug Development : Certain derivatives of this compound have been shown to modulate hemoglobin function, indicating potential applications in treating conditions like sickle cell disease .

- Chalcone Derivatives : The synthesis of chalcone derivatives from this compound has led to the discovery of new anti-cancer agents, highlighting its significance in cancer research .

Material Science

In material science, this compound is utilized in the production of specialty chemicals and advanced materials due to its favorable chemical properties.

Applications

- Polymer Synthesis : It can be used to synthesize polymers with specific functionalities, enhancing their properties for industrial applications.

- Coatings and Adhesives : The compound's reactivity allows it to be incorporated into formulations for coatings and adhesives, improving performance characteristics.

Mechanism of Action

The mechanism of action of 2-(Methoxymethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The methoxymethoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

2-Methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.

4-Methoxybenzaldehyde: Similar structure but with the methoxy group at the para position.

2-Hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the methoxymethoxy group.

Uniqueness

2-(Methoxymethoxy)benzaldehyde is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

2-(Methoxymethoxy)benzaldehyde, also known as this compound or simply methoxymethoxybenzaldehyde, is an organic compound characterized by a benzaldehyde functional group with two methoxy substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula: C₉H₁₀O₃

- Molar Mass: Approximately 166.18 g/mol

The presence of methoxy groups enhances the lipophilicity of the molecule, which may influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that benzaldehyde derivatives can inhibit the growth of various bacteria and fungi. For instance, a study highlighted that certain methoxy-substituted benzaldehydes demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.

Anticancer Activity

The potential anticancer effects of this compound have been explored in several studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and modulation of apoptotic pathways. For example, derivatives containing aldehyde groups have shown promise in targeting cancer cell lines by disrupting cellular signaling pathways associated with growth and survival .

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on these macromolecules, potentially altering their function. Additionally, the methoxy groups may enhance solubility and reactivity, influencing the compound's overall biological activity.

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial properties of various methoxy-substituted benzaldehydes, including this compound. The results indicated that these compounds exhibited significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The study concluded that further investigation into the structure-activity relationship could lead to the development of new antimicrobial agents.

Investigation into Anticancer Properties

Another study focused on the anticancer potential of benzaldehyde derivatives. It was found that treatment with this compound led to a dose-dependent reduction in cell viability in breast cancer cell lines. The authors suggested that this compound could be a candidate for further development as an anticancer agent due to its ability to induce apoptosis and inhibit tumor growth .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Methoxymethoxy)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling or Sonogashira coupling . For Suzuki-Miyaura, 2-bromobenzaldehyde reacts with methoxymethoxy-protected reagents in THF under palladium catalysis, yielding ~40% (brown oil) after column chromatography . Sonogashira coupling with alkynyl precursors requires inert conditions (THF, Pd/Cu catalysts) but may suffer from purification challenges due to unreacted starting materials . Key parameters include solvent choice (e.g., ethyl acetate for phase separation), temperature control (room temp. to 35°C), and protecting group stability (methoxymethoxy groups are acid-labile) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : NMR spectroscopy (¹H and ¹³C) is primary for confirming structure. Key signals include:

- Aldehyde proton: δ 10.52 ppm (s, 1H) .

- Methoxymethoxy groups: δ 4.79 (s, 2H), 4.52 (s, 2H), 3.43 ppm (s, 3H) .

X-ray crystallography (using programs like SHELXL) refines crystal structures, resolving ambiguities in regiochemistry. Ensure slow evaporation from aprotic solvents (e.g., DCM/hexane) for high-quality crystals .

Q. What are the stability and optimal storage conditions for this compound?

- Methodological Answer : The compound is stable under dry, inert conditions but sensitive to moisture and acids. Store in airtight containers at 0–6°C with desiccants. Decomposition under heat produces CO ; avoid open flames . Contradictory reports on melting points (e.g., 40°C in vs. no data in ) suggest batch-dependent purity—verify via DSC .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Use nitrile gloves , fume hoods , and full-body protective clothing to prevent skin/eye contact. In case of exposure, rinse with water for 15+ minutes and seek medical attention . For spills, neutralize with dry sand and avoid drains due to undefined ecotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points)?

- Methodological Answer : Discrepancies in boiling points (e.g., 276.5°C in vs. unlisted in other SDS) arise from varying purity or measurement methods. To reconcile:

- Perform GC-MS with internal standards.

- Cross-validate using dynamic vapor pressure analysis (DVP).

- Reference high-purity samples (e.g., >97% by HPLC) from peer-reviewed syntheses .

Q. What strategies improve regioselectivity and yield in derivatization reactions?

- Methodological Answer : The methoxymethoxy group directs electrophilic substitution to the ortho/para positions . For regioselective functionalization:

- Use Lewis acids (e.g., BF₃·Et₂O) to enhance aldehyde reactivity in Friedel-Crafts alkylation.

- Optimize stoichiometry (1.2–1.5 eq. reagents) to minimize side reactions.

- Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 7:3) .

Q. How is this compound utilized as a precursor in bioactive molecule synthesis?

- Methodological Answer : The compound serves as a protecting group intermediate for phenolic aldehydes in drug discovery. Example:

- Aldol condensation with ketones yields α,β-unsaturated carbonyl scaffolds (e.g., curcumin analogs).

- Deprotection with HCl/MeOH regenerates free hydroxyl groups for further coupling .

- In anticancer studies, derivatives show enhanced solubility and target binding vs. parent phenolics .

Q. What computational approaches predict reactivity and tautomeric stability?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model tautomerization energetics. The aldehyde form is favored by ~5 kcal/mol over enolic forms.

- Solvent effects (e.g., DMSO) are modeled via PCM (Polarizable Continuum Model).

- Molecular docking predicts binding affinities to enzymes (e.g., COX-2) for rational drug design .

Properties

IUPAC Name |

2-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-7-12-9-5-3-2-4-8(9)6-10/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGQZZUZGAWLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446744 | |

| Record name | 2-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5533-04-0 | |

| Record name | 2-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.